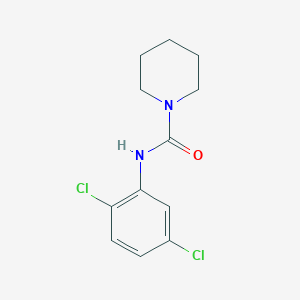
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.164 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Chemical Reactions Analysis
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.
Scientific Research Applications
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes by modulating enzyme activity .
Comparison with Similar Compounds
1-(N-(2,5-Dichlorophenyl)carbamoyl)piperidine can be compared with other similar compounds such as:
- 1-(N-(2,6-Dichlorophenyl)carbamoyl)piperidine
- 1-(N-(2,3-Dichlorophenyl)carbamoyl)piperidine
- 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine
- 1-(N-(3,4-Dichlorophenyl)carbamoyl)piperidine
These compounds share a similar core structure but differ in the position of the chlorine atoms on the phenyl ring. This variation can lead to differences in their chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows it to participate in a range of reactions, making it a valuable intermediate in organic synthesis
Properties
CAS No. |
60465-39-6 |
|---|---|
Molecular Formula |
C12H14Cl2N2O |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-4-5-10(14)11(8-9)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) |
InChI Key |
MPWJAZRKMASWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)

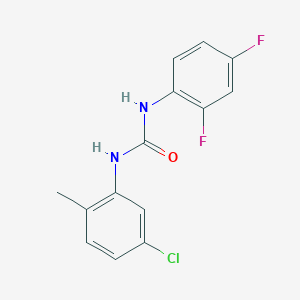
![N-[(E)-9-anthrylmethylidene]-2-methoxyaniline](/img/structure/B15076308.png)
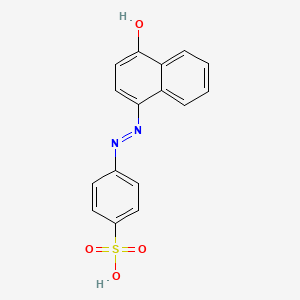
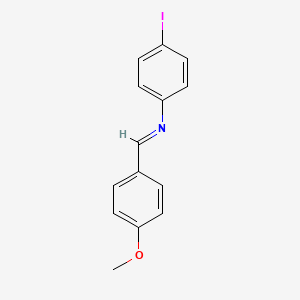
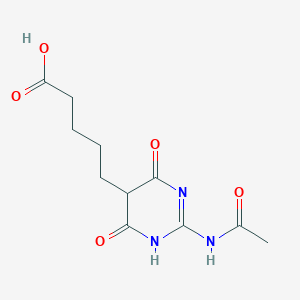
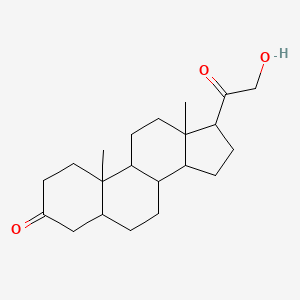
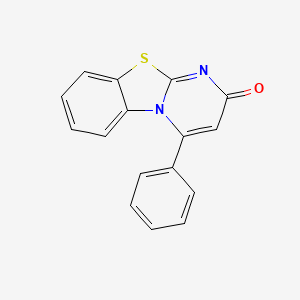
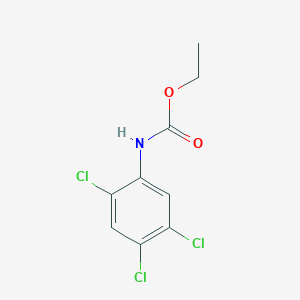
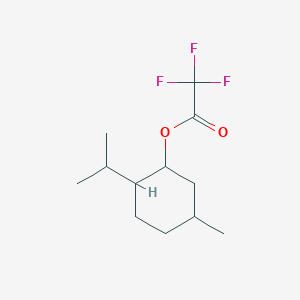

![2,3,4,5-Tetrachloro-6-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid](/img/structure/B15076376.png)

